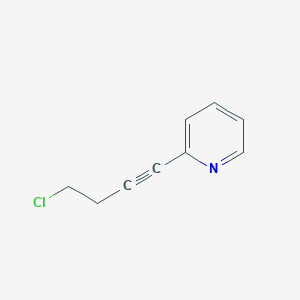

2-(4-Chlorobut-1-yn-1-yl)pyridine

Description

BenchChem offers high-quality 2-(4-Chlorobut-1-yn-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobut-1-yn-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobut-1-ynyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQINEAATARLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Optimization for 2 4 Chlorobut 1 Yn 1 Yl Pyridine

Palladium-Catalyzed Cross-Coupling Strategies for Butyne-Pyridine Linkage Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. wikipedia.orgbeilstein-journals.org

Sonogashira Coupling and Its Mechanistic Variants for Terminal Alkyne Functionalization

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-(4-chlorobut-1-yn-1-yl)pyridine, this would involve the reaction of a 2-halopyridine with 4-chlorobut-1-yne.

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the 2-halopyridine to the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-alkynylpyridine and regenerates the Pd(0) catalyst. wikipedia.org

Several variations of the Sonogashira coupling have been developed to improve its efficiency and expand its scope. These include copper-free Sonogashira reactions, which are advantageous in situations where copper sensitivity is a concern. organic-chemistry.orgnih.gov

Ligand Design and Catalyst Optimization in Pyridine-Alkyne Coupling

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions. Ligands can influence the stability, activity, and selectivity of the catalyst. For pyridine-alkyne coupling, various phosphine (B1218219) ligands have been investigated. scirp.orgresearchgate.net For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. researchgate.net

Nitrogen-containing ligands, such as those based on pyridine (B92270) and pyrimidine (B1678525), have also shown promise in Sonogashira couplings. wikipedia.org N-heterocyclic carbene (NHC) ligands have emerged as a robust class of ligands for palladium-catalyzed cross-coupling, offering high stability and catalytic activity. nih.govacs.org The optimization of the catalyst system, including the palladium source, ligand, copper co-catalyst (if applicable), base, and solvent, is essential for achieving high yields and purity of the final product. scirp.org

Direct Functionalization Approaches on Pyridine and Butyne Moieties

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized organic molecules. nih.gov This approach avoids the pre-functionalization of starting materials, thereby shortening the synthetic sequence.

In the context of 2-(4-chlorobut-1-yn-1-yl)pyridine synthesis, direct C-H alkynylation of the pyridine ring at the C2-position with a suitable 4-chlorobut-1-yne derivative would be an ideal approach. nih.govnih.gov However, the inherent electronic properties of the pyridine ring make regioselective C-H functionalization challenging. snnu.edu.cnbeilstein-journals.org The nitrogen atom deactivates the ring towards electrophilic attack and can coordinate to the metal catalyst, inhibiting its activity. nih.govbeilstein-journals.org

Various strategies have been developed to overcome these challenges, including the use of directing groups to guide the catalyst to the desired position. rsc.orgacs.org Additionally, the use of N-oxide derivatives of pyridine can facilitate ortho-selective functionalization. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of 2-(4-chlorobut-1-yn-1-yl)pyridine, stereoselectivity is not a primary concern as there are no stereocenters in the molecule. However, regioselectivity is a critical aspect, particularly when employing direct C-H functionalization methods.

As mentioned previously, the electronic nature of the pyridine ring favors functionalization at the C2 and C4 positions. snnu.edu.cn Achieving high regioselectivity for the C2 position often requires careful selection of the catalyst, ligands, and reaction conditions. In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the regioselectivity is predetermined by the position of the halogen on the pyridine ring. Therefore, using a 2-halopyridine as the starting material ensures the formation of the desired 2-substituted product. mdpi.comconsensus.app

Green Chemistry Principles in the Synthesis of 2-(4-Chlorobut-1-yn-1-yl)pyridine

The principles of green chemistry aim to design chemical processes that are environmentally benign. msu.eduepa.gov These principles can be applied to the synthesis of 2-(4-chlorobut-1-yn-1-yl)pyridine to make the process more sustainable. ijarsct.co.inbohrium.com

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orgmlsu.ac.in Catalytic reactions, such as the Sonogashira coupling, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.orgmlsu.ac.in The use of highly efficient and recyclable catalysts is a key aspect of green synthesis. rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. msu.edu Research into performing Sonogashira couplings in greener solvents, such as water, is an active area. rsc.org

Energy Efficiency: Synthetic methods should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. mlsu.ac.in Microwave-assisted synthesis can be a tool to reduce reaction times and energy consumption. nih.govacs.org

Reduction of Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. acs.orgscispace.com Direct C-H functionalization approaches align well with this principle. mdpi.com

By incorporating these principles, the synthesis of 2-(4-chlorobut-1-yn-1-yl)pyridine can be made more efficient, cost-effective, and environmentally friendly. numberanalytics.comacs.orgrsc.org

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in the synthesis of 2-(4-Chlorobut-1-yn-1-yl)pyridine and related alkynyl-substituted heterocycles, as it can significantly influence reaction rates, yields, and pathway selectivity. Common synthetic routes often employ aprotic polar solvents. For instance, in reactions involving the formation of substituted azetidines from precursors containing the 2-(4-chlorobut-1-yn-1-yl) moiety, dimethylformamide (DMF) is a frequently used solvent. rsc.org Similarly, N-alkylation reactions with 4-chlorobut-1-yne have been explored in solvents like DMF and tetrahydrofuran (B95107) (THF). nih.gov

Systematic studies on related copper-catalyzed couplings for the synthesis of 2-alkynyl-substituted heterocycles have evaluated a broad spectrum of solvents. The results indicate that while many common solvents are tolerated, the selection can have a dramatic impact on reaction efficiency.

Table 1: Effect of Solvent on the Yield of a Cu-Catalyzed Alkynylation Reaction

| Solvent | Yield (%) |

|---|---|

| Acetonitrile | 99% |

| Dioxane | 99% |

| Toluene | 97% |

| Tetrahydrofuran (THF) | 95% |

| Dimethylformamide (DMF) | 88% |

| Ethyl Acetate (EtOAc) | 85% |

| Dichloromethane (DCM) | 75% |

| Ethanol (B145695) (EtOH) | 58% |

| Water | 12% |

This table is based on data from a related synthesis of 2-alkynyl-substituted N-heterocycles and illustrates the significant impact of solvent choice on product yield. uantwerpen.be

In the broader context of pyridine synthesis, alternative solvents are continuously being investigated to improve the environmental profile of the reactions. For the Bohlmann-Rahtz pyridine synthesis, screening has shown that ethanol (EtOH) and dimethyl sulfoxide (B87167) (DMSO) are suitable, with the protic and polar nature of ethanol being particularly favorable for certain substrates. organic-chemistry.org The use of greener solvents like ethanol or even water, when feasible, is a key consideration in modern synthetic design. uantwerpen.be

Atom Economy and Reaction Efficiency Assessments

Evaluating the efficiency of a synthetic route extends beyond simple percentage yield to include metrics like atom economy, which assesses how many atoms from the reactants are incorporated into the final desired product. scranton.edu A high atom economy signifies less waste generation.

A plausible and common method for synthesizing 2-(4-Chlorobut-1-yn-1-yl)pyridine is through a Sonogashira or similar cross-coupling reaction. A hypothetical example would be the coupling of 2-ethynylpyridine (B158538) with 1-bromo-2-chloroethane.

Table 2: Theoretical Atom Economy Calculation for a Hypothetical Synthesis of 2-(4-Chlorobut-1-yn-1-yl)pyridine

| Reactant | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 2-Ethynylpyridine | C₇H₅N | 103.12 |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.46 |

| Total Mass of Reactants | 246.58 | |

| --- | --- | --- |

| Product | Formula | Molar Mass ( g/mol ) |

| 2-(4-Chlorobut-1-yn-1-yl)pyridine | C₉H₈ClN | 165.62 |

| Byproduct | Formula | Molar Mass ( g/mol ) |

| Hydrogen Bromide | HBr | 80.91 |

| Atom Economy | (Mass of Product / Total Mass of Reactants) x 100 | 67.17% |

This calculation is based on a hypothetical reaction pathway. The atom economy of addition reactions is 100%, while substitution and elimination reactions generate byproducts, reducing the atom economy. scranton.edu

Catalyst Design for Sustainability and Reusability

Catalysis is central to the efficient synthesis of 2-(4-Chlorobut-1-yn-1-yl)pyridine, typically involving transition metals like palladium or copper to facilitate the crucial carbon-carbon bond formation. uantwerpen.bekyoto-u.ac.jp While effective, the use of precious and potentially toxic metals like palladium has spurred research into more sustainable alternatives.

Efforts in this area focus on several key strategies:

Replacing Precious Metals: Utilizing catalysts based on more abundant and less toxic metals like copper or iron is a primary goal. Copper(I)-catalyzed couplings have proven highly effective for generating α-alkynyl-substituted heterocycles. uantwerpen.be

Metal-Free Systems: The development of metal-free reaction conditions represents a significant advance in sustainable chemistry. For example, novel organic-based reagents have been formulated to achieve hydrohalogenation reactions without the need for a metal catalyst. louisville.edu

Catalyst Reusability: A major focus of green chemistry is the design of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. An example from the broader field of pyridine synthesis is the use of magnesium ferrite (B1171679) (MgFe₂O₄) magnetic nanoparticles. biolmolchem.com This catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity.

Table 3: Reusability of MgFe₂O₄ Nanoparticles in Pyridine Synthesis

| Reaction Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

| 6 | 91 |

Data demonstrates the high reusability of the MgFe₂O₄ catalyst in a related pyridine synthesis, highlighting its potential for sustainable chemical processes. biolmolchem.com

Scalability Studies and Process Intensification in Synthesis

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scalability, safety, and efficiency. For precursors of active pharmaceutical ingredients and other specialty chemicals, the ability to produce kilogram quantities is essential. smolecule.com The synthesis of compounds related to 2-(4-Chlorobut-1-yn-1-yl)pyridine has been successfully scaled, indicating the industrial potential of these chemical transformations. smolecule.comresearchgate.net

Process intensification involves developing novel methods and technologies to dramatically improve manufacturing efficiency. Key techniques applicable to the synthesis of 2-(4-Chlorobut-1-yn-1-yl)pyridine include:

Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times and sometimes improve yields by promoting rapid, uniform heating. This technique has been successfully applied in N-alkylation reactions using 4-chlorobut-1-yne, where a reaction was completed in just 15 minutes at an elevated temperature. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, especially for reactions involving hazardous reagents or unstable intermediates. By performing reactions in a continuous stream through a reactor, it is possible to improve heat transfer, enhance safety by minimizing the volume of reactive material at any given time, and facilitate streamlined multi-step syntheses. researchgate.net This approach is particularly valuable for safely managing potentially explosive intermediates like diazonium salts, which can be generated and consumed in situ. researchgate.net

These advanced methodologies are crucial for developing robust, safe, and economically viable routes for the large-scale production of 2-(4-Chlorobut-1-yn-1-yl)pyridine and other important chemical intermediates.

Computational and Theoretical Chemistry Investigations of 2 4 Chlorobut 1 Yn 1 Yl Pyridine

Electronic Structure Elucidation via Quantum Mechanical Methods

No specific studies were found that performed quantum mechanical calculations on 2-(4-Chlorobut-1-yn-1-yl)pyridine.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

There are no available DFT studies that have optimized the geometry or analyzed the conformations of 2-(4-Chlorobut-1-yn-1-yl)pyridine.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Specific FMO analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for 2-(4-Chlorobut-1-yn-1-yl)pyridine, has not been reported in the literature.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

No literature could be found that presents or discusses the electrostatic potential surface map or the charge distribution of 2-(4-Chlorobut-1-yn-1-yl)pyridine.

Spectroscopic Property Predictions and Correlations with Experimental Data

There is no available research that provides theoretical predictions of the spectroscopic properties of 2-(4-Chlorobut-1-yn-1-yl)pyridine.

Theoretical Infrared and Raman Vibrational Frequencies

Calculations of the theoretical infrared and Raman vibrational frequencies for 2-(4-Chlorobut-1-yn-1-yl)pyridine are not present in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No studies were identified that have performed theoretical predictions of the NMR chemical shifts for 2-(4-Chlorobut-1-yn-1-yl)pyridine.

Ultraviolet-Visible (UV-Vis) Electronic Transition Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. arxiv.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. arxiv.org For a molecule like 2-(4-chlorobut-1-yn-1-yl)pyridine, TD-DFT can elucidate transitions such as π → π* and n → π*, which are characteristic of its aromatic pyridine (B92270) ring and alkyne functional group.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for 2-(4-Chlorobut-1-yn-1-yl)pyridine This table is a representative example of the data that would be generated from a TD-DFT calculation and is for illustrative purposes only.

| Transition | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 4.35 | 0.015 | HOMO → LUMO (n → π) |

| S0 → S2 | 260 | 4.77 | 0.250 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 225 | 5.51 | 0.110 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Projections and Energetic Pathway Analysis

Intramolecular Cyclization: The molecule is a potential precursor for the synthesis of fused heterocyclic systems. For example, a base-catalyzed Thorpe-Ziegler type cyclization could be envisaged. scribd.com Alternatively, radical-induced cyclization, often initiated by reagents like triphenyltin (B1233371) hydride and AIBN, could lead to the formation of novel polycyclic structures containing the pyridine moiety. scribd.commdpi.com Computational analysis can map the potential energy surface for these cyclizations, identifying the most likely mechanistic pathway (e.g., 5-exo-dig vs. 6-endo-dig) and the associated activation barriers. mdpi.com

Nucleophilic Substitution: The terminal chlorine atom on the butyl chain is susceptible to nucleophilic substitution. scribd.com Energetic pathway analysis can compare the feasibility of SN1 versus SN2 reaction mechanisms under various conditions.

Transition-Metal Catalyzed Reactions: The alkyne group can participate in a variety of transition-metal-mediated C-C bond-forming reactions. whiterose.ac.uk For instance, dual copper(I) hydride and palladium catalysis has been employed for the hydrofunctionalization of alkynes, offering a route to stereodefined products. mit.edu DFT calculations can be used to elucidate the catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps, helping to understand regioselectivity and stereoselectivity. whiterose.ac.uk

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within the molecule and between the molecule and its environment, MD provides a detailed picture of its dynamic behavior and the influence of solvent. plos.orgnih.gov

For 2-(4-chlorobut-1-yn-1-yl)pyridine, MD simulations can be employed to:

Analyze Conformational Flexibility: The 4-chlorobutyl side chain possesses rotational freedom. MD simulations can explore the conformational landscape of this chain, identifying the most stable conformers and the energy barriers between them in different solvent environments.

Study Solvation Effects: The pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to specific interactions with protic solvents like water or alcohols. MD simulations can characterize the structure and dynamics of the solvation shell around the molecule, providing insights into its solubility and how the solvent might influence reaction pathways. mdpi.com

Simulate Ligand-Receptor Interactions: If this molecule were being investigated as a ligand for a biological target, MD simulations could be used to study its binding and unbinding process from a protein's active site. nih.govplos.org These simulations provide crucial information on the stability of the ligand-protein complex over time. mdpi.com

Application of Machine Learning and Cheminformatics in Predictive Chemical Design

Machine learning (ML) and cheminformatics are increasingly used to accelerate the design and discovery of new molecules with desired properties, reducing the need for extensive and costly experimentation. auctoresonline.orgdinus.ac.id For pyridine derivatives, these approaches have been successfully applied in various fields, notably in predicting their efficacy as corrosion inhibitors. aip.org

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. researchgate.net These models establish a mathematical correlation between the chemical structure of a molecule, encoded by numerical descriptors, and a specific property. dinus.ac.id For a compound like 2-(4-chlorobut-1-yn-1-yl)pyridine, quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) calculated via DFT can be used as inputs for ML models. aip.org

Several ML algorithms have been employed for pyridine and quinoline (B57606) derivatives:

Support Vector Machines (SVM/SVR): Have shown high accuracy in predicting the corrosion inhibition potential of pyridine compounds. kneopen.com

Artificial Neural Networks (ANN): Used to develop predictive models for the anticorrosion abilities of various heterocyclic compounds, often outperforming linear regression models. researchgate.net

Random Forest (RF): Another powerful algorithm used in QSPR studies that has demonstrated strong predictive ability. dinus.ac.id

These ML models can be trained on existing datasets of pyridine derivatives to predict properties for new, untested compounds like 2-(4-chlorobut-1-yn-1-yl)pyridine. aip.orgkneopen.com This predictive power is a key component of modern computer-aided drug design (CADD), where properties related to absorption, distribution, metabolism, and excretion (ADME) are predicted in silico to filter and prioritize candidates for synthesis and experimental testing. auctoresonline.org

Table 2: Performance of Machine Learning Models in Predicting Properties of Pyridine/Quinoline Derivatives Based on findings from studies on related compound classes.

| Model | Application | Key Finding/Performance Metric | Source(s) |

| Nu-SVR | Corrosion Inhibition | RMSE of 6.21%, outperforming GA-ANN models. | aip.org |

| SVR (with Polynomial Functions) | Corrosion Inhibition | R² of 0.936 and RMSE of 0.093, showing significant accuracy improvement. | kneopen.com |

| Random Forest (RF) | Corrosion Inhibition | Showed the best predictive ability based on R² and RMSE metrics in a comparative study. | dinus.ac.id |

| ANN | Corrosion Inhibition | Yielded better results than Multiple Linear Regression (MLR) models for pyridazine (B1198779) derivatives. | researchgate.net |

Reactivity Studies and Mechanistic Inquiries of 2 4 Chlorobut 1 Yn 1 Yl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Center

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This reactivity is fundamental to its role in N-alkylation and quaternization reactions, as well as its ability to act as a ligand in coordination chemistry.

N-Alkylation and Quaternization Pathways

The nitrogen atom in 2-(4-chlorobut-1-yn-1-yl)pyridine can readily undergo N-alkylation, a reaction that involves the formation of a new carbon-nitrogen bond. When treated with an alkylating agent, such as an alkyl halide, the nitrogen atom acts as a nucleophile, displacing the halide and forming a pyridinium (B92312) salt. This process is also known as quaternization. nih.gov

The quaternization of pyridine rings is a well-established transformation. nih.govgoogle.com For instance, the reaction of poly(4-vinyl pyridine) with methyl iodide leads to the formation of quaternized PVP derivatives. nih.gov The degree of quaternization can be controlled and monitored using techniques like 1H NMR spectroscopy, which shows characteristic shifts for the protons on the pyridinium ring and the newly introduced alkyl group. nih.gov The reaction conditions for quaternization can vary, but they often involve polar solvents and can be catalyzed by strong acids. google.com

In the context of 2-(4-chlorobut-1-yn-1-yl)pyridine, intramolecular N-alkylation is also a possibility, where the nitrogen atom could potentially attack the electrophilic carbon bearing the chlorine atom, leading to a cyclized product. However, intermolecular reactions are more commonly exploited for synthetic purposes.

Coordination Chemistry with Transition Metal Centers (Ligand Behavior)

Pyridine and its derivatives are common ligands in transition metal chemistry, where the nitrogen lone pair donates to a metal center to form a coordination complex. wikipedia.orgresearchgate.net The pyridine moiety in 2-(4-chlorobut-1-yn-1-yl)pyridine can similarly coordinate to a variety of transition metals, including but not limited to palladium(II), platinum(II), and rhodium(III). mdpi.com

The coordination of pyridine-containing ligands can lead to the formation of complexes with various geometries, such as octahedral or square-planar, depending on the metal ion and other ligands present. wikipedia.orgmdpi.com For example, pyridine-containing macrocycles have been shown to form 1:1 metal-to-ligand complexes with Pd(II) and Pt(II), adopting a folded conformation. mdpi.com The alkyne and chloroalkyl functionalities of 2-(4-chlorobut-1-yn-1-yl)pyridine can also influence the coordination chemistry, potentially participating in secondary interactions with the metal center or undergoing further reactions within the coordination sphere. Novel bis(1,2,3-triazolyl-pyridine) ligands have been synthesized and used to create transition metal complexes. rsc.org

Reactivity of the Butyne Moiety

The butyne portion of 2-(4-chlorobut-1-yn-1-yl)pyridine, with its carbon-carbon triple bond, is a hub of reactivity, susceptible to a variety of addition and cycloaddition reactions.

"Click Chemistry" (e.g., Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition) with Terminal Alkyne

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.orgsigmaaldrich.com This reaction typically involves the coupling of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.orgnih.gov While the title compound, 2-(4-chlorobut-1-yn-1-yl)pyridine, is an internal alkyne, related terminal alkynes are prime candidates for CuAAC reactions.

The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgbioclone.net It is often catalyzed by copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.org The presence of a ligand can stabilize the copper(I) oxidation state and accelerate the reaction. beilstein-journals.org The resulting triazole ring is a stable and valuable heterocyclic motif in medicinal chemistry and materials science. nih.govbioclone.net This type of reaction has been used to functionalize platinum-based anticancer complexes. nih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne | Azide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

| 2-Ethynylpyridine (B158538) | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | nih.gov |

Hydration, Hydrohalogenation, and Other Addition Reactions

The alkyne bond in 2-(4-chlorobut-1-yn-1-yl)pyridine is susceptible to electrophilic addition reactions, including hydration and hydrohalogenation. libretexts.orgyoutube.com

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the triple bond. libretexts.org The reaction can proceed once to yield a haloalkene or twice to give a geminal dihalide, depending on the stoichiometry of the reagents. libretexts.orgyoutube.com The regioselectivity of the first addition typically follows Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the alkyne. libretexts.org However, anti-Markovnikov addition can be achieved in the presence of peroxides for HBr. libretexts.org

Hydration is the addition of water across the triple bond, usually catalyzed by a mercury(II) salt in aqueous acid, to form an enol intermediate that rapidly tautomerizes to a more stable ketone. The regioselectivity also generally follows Markovnikov's rule.

Other addition reactions, such as the addition of halogens (X2), can also occur, leading to di- or tetra-halogenated products. libretexts.org

Cycloaddition Reactions (e.g., [2+2+2] cycloadditions, 1,3-dipolar cycloadditions)

Alkynes are excellent substrates for various cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

1,3-Dipolar Cycloadditions: This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. nih.govijrpc.comnih.gov The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a classic example, though it often requires high temperatures and can produce a mixture of regioisomers. organic-chemistry.orgwikipedia.org The copper-catalyzed version (CuAAC) mentioned earlier is a more controlled and widely used variant. wikipedia.org Other 1,3-dipoles, such as nitrones and nitrile oxides, can also react with alkynes to afford different five-membered heterocycles. ijrpc.com

[2+2+2] Cycloadditions: These reactions involve the combination of three two-pi-electron components, such as three alkyne molecules or two alkynes and an alkene, to form a six-membered ring. These reactions are often catalyzed by transition metals like rhodium, cobalt, or nickel. The alkyne in 2-(4-chlorobut-1-yn-1-yl)pyridine could potentially participate in such cycloadditions to construct complex polycyclic systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(4-Chlorobut-1-yn-1-yl)pyridine |

| Methyl iodide |

| Poly(4-vinyl pyridine) (PVP) |

| Phenylacetylene |

| Benzyl azide |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 2-Ethynylpyridine |

| 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |

| Sodium ascorbate |

| Hydrogen halide (HX) |

| Hydrogen bromide (HBr) |

Reactivity of the Chlorobutane Moiety

The chlorobutane portion of 2-(4-chlorobut-1-yn-1-yl)pyridine is a primary site for a variety of chemical transformations, including nucleophilic substitutions, elimination reactions, and intramolecular cyclizations. The interplay between these pathways is dictated by reaction conditions and the nature of the interacting reagents.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The chlorine atom on the terminal carbon of the butane (B89635) chain is susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. This reactivity allows for the introduction of diverse functional groups, leading to a wide array of derivatives. The reaction can proceed through either an S_N_1 or S_N_2 mechanism, with the predominant pathway being influenced by factors such as the solvent, the nucleophile's strength, and the substrate's structure. masterorganicchemistry.compressbooks.publibretexts.org

S_N_2 Pathway: Given that the chlorine is attached to a primary carbon, the S_N_2 mechanism is generally favored. pressbooks.pub This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com The rate of an S_N_2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pub Strong, unhindered nucleophiles and polar aprotic solvents tend to promote the S_N_2 pathway. ksu.edu.sa

S_N_1 Pathway: While less common for primary halides, an S_N_1 mechanism could be envisaged under specific conditions that favor the formation of a carbocation intermediate. masterorganicchemistry.com This two-step process involves the slow, rate-determining departure of the leaving group to form a carbocation, which is then rapidly attacked by the nucleophile. savemyexams.com Polar protic solvents can facilitate this pathway by stabilizing the resulting carbocation. libretexts.org However, the formation of a primary carbocation is energetically unfavorable, making this pathway less likely for 2-(4-chlorobut-1-yn-1-yl)pyridine unless rearrangement to a more stable carbocation is possible. libretexts.org

The following table summarizes the key differences between the S_N_1 and S_N_2 reaction pathways.

| Feature | S_N_1 Reaction | S_N_2 Reaction |

| Mechanism | Two-step (dissociative) | One-step (concerted) |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Intermediate | Carbocation | Transition state |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary > Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions (E1, E2 Pathways)

In competition with nucleophilic substitution, elimination reactions can occur, leading to the formation of an alkene. These reactions involve the removal of the chlorine atom and a proton from an adjacent carbon.

E2 Pathway: The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comyoutube.com This pathway is favored by strong, bulky bases and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

E1 Pathway: The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the S_N_1 pathway. libretexts.orgmasterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org This pathway is favored by weak bases and polar protic solvents that can stabilize the carbocation. libretexts.org Similar to the S_N_1 reaction, the E1 pathway is less probable for primary halides due to the instability of the primary carbocation. libretexts.org

The choice between substitution and elimination is influenced by the nature of the nucleophile/base. Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles primarily lead to substitution. youtube.com

Formation of Cyclic Structures through Intramolecular Reactions

The presence of the pyridine ring and the reactive chlorobutane chain within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. thieme.de For instance, under suitable conditions, the nitrogen atom of the pyridine ring can act as an internal nucleophile, attacking the electrophilic carbon of the chlorobutane moiety to form a fused ring system. This type of intramolecular cyclization is a powerful tool for the synthesis of complex heterocyclic compounds. mdpi.com The regioselectivity of such cyclizations, determining which atom of the pyridine ring attacks the chlorobutane chain, is a critical aspect of these transformations.

Regioselectivity and Stereoselectivity in Complex Transformations

In more complex reactions, such as those catalyzed by transition metals, the concepts of regioselectivity and stereoselectivity become paramount. kyoto-u.ac.jp Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in a palladium-catalyzed domino cyclization, the initial coordination of the palladium catalyst to the alkyne and the subsequent intramolecular attack can lead to different regioisomeric products depending on the reaction conditions and the nature of the substrate. kyoto-u.ac.jp

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving the creation of new chiral centers, controlling the stereochemical outcome is crucial. For instance, in the reduction of a related alkynyloxirane, the regioselective reduction at a specific position can lead to a chiral propargyl alcohol, which can then be used to construct stereochemically defined products. kyoto-u.ac.jp The steric and electronic properties of the substituents on both the pyridine ring and the butynyl chain can significantly influence the stereochemical course of these transformations.

Kinetic and Thermodynamic Analysis of Key Reaction Pathways

A comprehensive understanding of the reactivity of 2-(4-chlorobut-1-yn-1-yl)pyridine requires an analysis of the kinetics and thermodynamics of its key reaction pathways. Kinetic studies, which measure reaction rates, can provide insights into the mechanism of a reaction. nih.gov For example, determining the rate law for a substitution reaction can help distinguish between an S_N_1 and an S_N_2 mechanism. pressbooks.pub

Derivatization Strategies and Scaffold Expansion from 2 4 Chlorobut 1 Yn 1 Yl Pyridine

Diversification through Pyridine (B92270) Ring Functionalization

The pyridine ring, while electron-deficient, can be functionalized through several modern synthetic methodologies. These strategies leverage the inherent electronic properties of the heterocycle and its ability to coordinate with metal centers.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom's electronegativity reduces the ring's electron density, deactivating it towards electrophilic attack. uoanbar.edu.iq This deactivation is further intensified in the strongly acidic conditions often required for EAS, as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. uoanbar.edu.iqlibretexts.org

For 2-(4-chlorobut-1-yn-1-yl)pyridine, the 2-alkynyl substituent acts as an electron-withdrawing group, further deactivating the ring. Consequently, classical EAS reactions like nitration or halogenation require harsh conditions and typically proceed with low efficiency, favoring substitution at the C-3 and C-5 positions. uoanbar.edu.iqlibretexts.org A computational study on the nitration of pyridine derivatives highlighted that while the reaction with the nitronium ion (NO₂⁺) can have a low activation energy, the necessary acidic medium converts pyridine into its highly deactivated protonated form, effectively preventing the reaction. rsc.org Therefore, direct EAS is often not a viable strategy for functionalizing this scaffold unless the ring is activated by other means, such as N-oxide formation, which alters the reactivity and directing effects. semanticscholar.orgresearchgate.net

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) offers a powerful and regioselective alternative for functionalizing the pyridine ring. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In 2-(4-chlorobut-1-yn-1-yl)pyridine, the pyridine nitrogen atom itself can serve as the DMG. It complexes with the lithium base, directing deprotonation specifically to the C-3 position. uwindsor.ca However, a common competing reaction in π-deficient heterocycles like pyridine is the nucleophilic addition of the alkyllithium reagent to the ring. uwindsor.ca To suppress this side reaction, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are often employed instead of alkyllithiums. uwindsor.ca Once the C-3 lithiated species is formed, it can be trapped by a wide variety of electrophiles to introduce new functional groups.

| Electrophile | Introduced Functional Group |

| D₂O | Deuterium (-D) |

| Alkyl halides (e.g., CH₃I) | Alkyl groups (-CH₃) |

| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl groups (-CH(OH)Ph) |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Disulfides (e.g., PhSSPh) | Thioether (-SPh) |

| Iodine (I₂) | Iodo group (-I) |

| Chlorotrimethylsilane (TMSCl) | Silyl group (-Si(CH₃)₃) |

Further Cross-Coupling Reactions at Pyridine C-H Bonds

Transition-metal-catalyzed C-H activation has emerged as a highly efficient tool for the direct functionalization of pyridine C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govrsc.org This approach offers a more atom-economical route to complex pyridine derivatives.

Palladium and ruthenium catalysts are frequently used to mediate the cross-coupling of pyridine C-H bonds with various partners, including aryl halides, alkenes, and organometallic reagents. nih.govrsc.org The pyridine nitrogen often acts as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically at the ortho position (C-2 or C-6). For a 2-substituted pyridine, this can lead to functionalization at the C-6 position. However, achieving regioselectivity at other positions, such as C-3, C-4, or C-5, can be accomplished using specifically designed ligands or reaction conditions. beilstein-journals.org For instance, protocols for the selective C-4 arylation of pyridine derivatives have been developed. beilstein-journals.org Converting the pyridine to its N-oxide can also alter the regioselectivity of C-H activation, favoring functionalization at the C-2 position. semanticscholar.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Direct Arylation | Aryl Halides/Triflates | Pd(OAc)₂ / Ligand / Oxidant | Pyridine-Aryl |

| Alkenylation | Alkenes | [Ru(p-cymene)Cl₂]₂ / Additive | Pyridine-Alkenyl |

| Alkylation | Alkylboronic acids | Pd(OAc)₂ / Ag(I) Oxidant | Pyridine-Alkyl |

| Amination | Amines | Cu or Pd catalyst | Pyridine-Nitrogen |

Modifications at the Alkyne Terminus and Chain Extension

The 4-chlorobut-1-yn-1-yl side chain provides additional opportunities for scaffold expansion through reactions involving the chloro group and the alkyne triple bond.

Homologation of the Alkyne Unit

Homologation, or chain extension, can be achieved by leveraging the reactivity of the terminal chloro group on the butyl chain. The carbon-chlorine bond can be targeted for nucleophilic substitution reactions. For instance, replacement of the chloride with an iodide via the Finkelstein reaction would generate a more reactive alkyl iodide. This intermediate can then be coupled with various nucleophiles, such as cyanide, to extend the carbon chain by one atom. studymind.co.uk The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a new range of functionalities.

Another strategy involves the use of organometallic reagents. The chloroalkane can react with organocuprates or undergo Grignard formation (if conditions are carefully controlled to avoid interaction with the alkyne) followed by coupling with electrophiles to extend the chain. While direct reactions on the alkyne for homologation, such as Glaser coupling, are not immediately applicable to this internal alkyne, modifications that expose a terminal alkyne could open up further possibilities. stackexchange.com

Oxidative Cleavage and Chain Shortening

The internal alkyne triple bond can be cleaved under strong oxidative conditions, providing a method for chain shortening and the introduction of new functional groups. openochem.orgmasterorganicchemistry.com This reaction breaks both the sigma and pi bonds of the alkyne.

Powerful oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) are typically used for this transformation. openstax.orgchemistrysteps.comorgoreview.com The oxidative cleavage of the internal alkyne in 2-(4-chlorobut-1-yn-1-yl)pyridine would break the molecule into two distinct fragments. masterorganicchemistry.comjove.comchadsprep.com The pyridine-bearing fragment would yield pyridine-2-carboxylic acid , while the chlorobutyl fragment would produce 3-chloropropanoic acid . This degradative strategy can be synthetically useful for converting the alkyne moiety into a stable and versatile carboxylic acid group directly attached to the pyridine ring.

| Reagent System | Conditions | Description |

| 1. O₃; 2. H₂O | Ozonolysis followed by aqueous workup | A common and effective method for alkyne cleavage. masterorganicchemistry.comorgoreview.com |

| KMnO₄, KOH, H₂O | Hot, basic permanganate | A classical, strong oxidizing agent for cleaving C-C multiple bonds. masterorganicchemistry.comjove.com |

| RuO₂ / Oxone® / NaHCO₃ | Catalytic Ruthenium in a biphasic system | An efficient method that oxidizes a wide range of alkynes to carboxylic acids. organic-chemistry.org |

Transformations Involving the Chlorobutane Chain for Linker Development

The chlorobutane moiety of 2-(4-chlorobut-1-yn-1-yl)pyridine serves as a reactive handle for the introduction of various functional groups, enabling its use as a linker in the design of more complex molecules. The primary transformation involves the nucleophilic substitution of the chloride, a facile process that allows for the installation of a diverse array of functionalities.

The terminal chloride of the butynyl chain is susceptible to displacement by a range of nucleophiles, leading to the formation of functionalized linkers.

Amino Functionalization:

The reaction of 2-(4-chlorobut-1-yn-1-yl)pyridine with various primary and secondary amines is a straightforward method for introducing amino functionalities. This nucleophilic substitution reaction typically proceeds under mild conditions to afford the corresponding N-substituted 4-(pyridin-2-ylethynyl)but-1-yn-1-amines. While specific studies on 2-(4-chlorobut-1-yn-1-yl)pyridine are not extensively documented in the reviewed literature, the reactivity can be inferred from analogous compounds. For instance, the reaction of diethyl (4-chlorobut-1-yn-1-yl)phosphonate with amines such as propylamine, isopropylamine, and others, proceeds at room temperature, often without the need for a catalyst or solvent, to yield the corresponding amino-derivatives in good yields. wikipedia.org It is reasonable to expect similar reactivity for the pyridine-containing analogue.

A generalized reaction scheme is presented below:

Scheme 1: General Synthesis of Amino-Functionalized Derivatives

Py = Pyridin-2-yl

| Reactant (Amine) | Product | Reaction Conditions |

| Propylamine | 2-(4-(Propylamino)but-1-yn-1-yl)pyridine | Room Temperature, neat |

| Isopropylamine | 2-(4-(Isopropylamino)but-1-yn-1-yl)pyridine | Room Temperature, neat |

| Benzylamine | 2-(4-(Benzylamino)but-1-yn-1-yl)pyridine | Room Temperature, neat |

| Piperidine | 2-(4-(Piperidin-1-yl)but-1-yn-1-yl)pyridine | Room Temperature, neat |

This table represents predicted reactivity based on analogous compounds.

Hydroxy and Other Functionalizations:

The synthesis of hydroxy-functionalized chains can be achieved through nucleophilic substitution of the chloride with a hydroxide (B78521) source, such as sodium or potassium hydroxide. This reaction would yield 4-(pyridin-2-ylethynyl)but-1-ol. The reaction conditions would likely involve a polar solvent to facilitate the dissolution of the hydroxide salt.

Furthermore, other nucleophiles can be employed to introduce a variety of functional groups. For example, reaction with sodium azide (B81097) would produce 2-(4-azidobut-1-yn-1-yl)pyridine, a versatile intermediate for click chemistry. Thiolates can be used to introduce sulfur-containing moieties, leading to the formation of thioethers.

| Nucleophile | Product |

| OH⁻ | 2-(4-Hydroxybut-1-yn-1-yl)pyridine |

| N₃⁻ | 2-(4-Azidobut-1-yn-1-yl)pyridine |

| RS⁻ | 2-(4-(Alkylthio)but-1-yn-1-yl)pyridine |

This table represents predicted reactivity based on general principles of nucleophilic substitution.

The generation of organometallic reagents from 2-(4-chlorobut-1-yn-1-yl)pyridine would significantly expand its synthetic utility, enabling its participation in a wider range of carbon-carbon bond-forming reactions. The primary methods for preparing such precursors involve the reaction of the chloroalkane with a suitable metal.

Grignard Reagents:

The formation of a Grignard reagent, (4-(pyridin-2-ylethynyl)but-1-yl)magnesium chloride, would theoretically be achieved by reacting 2-(4-chlorobut-1-yn-1-yl)pyridine with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. However, the presence of the pyridine ring could complicate this reaction. The nitrogen atom of the pyridine is basic and could potentially react with the newly formed Grignard reagent. Additionally, the terminal alkyne, while not acidic, could also interfere under certain conditions. Careful control of reaction parameters, such as temperature and the use of excess magnesium, would be crucial.

Organolithium Reagents:

Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org The preparation of the corresponding organolithium species, 2-(4-lithiobut-1-yn-1-yl)pyridine, would involve the reaction of 2-(4-chlorobut-1-yn-1-yl)pyridine with lithium metal. This reaction is typically carried out in a non-polar solvent like hexane. Similar to the Grignard reaction, the pyridine nitrogen could lead to side reactions. Lithium-halogen exchange with a pre-formed organolithium reagent, such as n-butyllithium, could be an alternative route, although this might also be complicated by the acidic protons on the pyridine ring or potential addition to the pyridine ring itself. wikipedia.org

| Organometallic Reagent | Precursor | Metal |

| Grignard Reagent | 2-(4-Chlorobut-1-yn-1-yl)pyridine | Magnesium |

| Organolithium Reagent | 2-(4-Chlorobut-1-yn-1-yl)pyridine | Lithium |

This table outlines the theoretical preparation of organometallic precursors. Specific experimental data for this compound is not available in the reviewed literature.

Multicomponent Reactions (MCRs) Incorporating 2-(4-Chlorobut-1-yn-1-yl)pyridine

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The incorporation of 2-(4-chlorobut-1-yn-1-yl)pyridine into MCRs would offer a rapid and efficient route to novel and diverse chemical scaffolds.

While specific examples of MCRs involving 2-(4-chlorobut-1-yn-1-yl)pyridine are not explicitly detailed in the available literature, its structural features suggest its potential participation in several well-known MCRs. The alkyne functionality, for instance, could act as a key reactive component.

Potential Participation in Ugi and Passerini Reactions:

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.orgnih.gov The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org

If 2-(4-chlorobut-1-yn-1-yl)pyridine were to be modified to contain one of the requisite functional groups (e.g., an aldehyde, amine, carboxylic acid, or isocyanide), it could be readily incorporated into these MCRs. For example, if the chloro group were converted to an amino group, as described in section 5.3.1, the resulting 2-(4-aminobut-1-yn-1-yl)pyridine could serve as the amine component in an Ugi reaction. This would lead to the formation of complex structures containing the pyridyl-alkyne motif.

The following table illustrates the potential components that could be derived from 2-(4-chlorobut-1-yn-1-yl)pyridine for participation in Ugi and Passerini reactions.

| MCR Type | Required Functional Group on Pyridine Derivative | Potential Synthetic Route from 2-(4-Chlorobut-1-yn-1-yl)pyridine |

| Ugi Reaction | Amine | Nucleophilic substitution of chloride with ammonia (B1221849) or a primary amine |

| Ugi Reaction | Carboxylic Acid | Oxidation of a terminal alcohol (derived from the chloride) |

| Passerini Reaction | Aldehyde | Oxidation of a terminal alcohol (derived from the chloride) |

| Ugi/Passerini Reaction | Isocyanide | Dehydration of a formamide (B127407) (derived from the amine) |

This table outlines the hypothetical incorporation of derivatives of 2-(4-chlorobut-1-yn-1-yl)pyridine into MCRs.

The development of such MCR strategies would provide a powerful avenue for the rapid generation of libraries of complex molecules built around the 2-(pyridin-2-ylethynyl)butane scaffold, with potential applications in various fields of chemical research.

Advanced Spectroscopic and Chromatographic Methodologies for 2 4 Chlorobut 1 Yn 1 Yl Pyridine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimental accurate mass to calculated masses of possible formulas. savemyexams.commsu.edu

For 2-(4-Chlorobut-1-yn-1-yl)pyridine, with a molecular formula of C₉H₈ClN, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes (¹H = 1.0078, ¹²C = 12.0000, ³⁵Cl = 34.9689, ¹⁴N = 14.0031). msu.edu

Calculated Monoisotopic Mass: 165.0345 g/mol

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ at or very near this calculated value, confirming the elemental composition.

In addition to molecular formula determination, HRMS provides insight into the molecule's structure through analysis of its fragmentation patterns. The fragmentation of 2-(4-Chlorobut-1-yn-1-yl)pyridine would likely proceed through several key pathways:

Loss of Chlorine: A common fragmentation pathway for alkyl halides is the loss of the halogen atom, which would result in a significant fragment ion [M-Cl]⁺ at m/z 129.0653.

Cleavage of the Butyl Chain: Fragmentation can occur at various points along the chlorobutyl side chain. Cleavage alpha to the alkyne could lead to the formation of a pyridyl-ethynyl cation.

Pyridine (B92270) Ring Fragmentation: The stable aromatic pyridine ring can also fragment under high energy, though this is often less favorable than cleavage of the side chain.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(4-Chlorobut-1-yn-1-yl)pyridine, distinct signals are expected for the aromatic protons of the pyridine ring and the aliphatic protons of the chlorobutyl chain. The chemical shifts (δ) are influenced by shielding and deshielding effects. libretexts.org Protons on the pyridine ring are deshielded and appear at higher chemical shifts (downfield), while the aliphatic protons appear at lower chemical shifts (upfield). libretexts.orgnetlify.app

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.inoregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. Key signals would include those for the sp-hybridized alkyne carbons, the sp²-hybridized pyridine carbons, and the sp³-hybridized carbons of the chlorobutyl chain.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a specialized technique used to probe the nitrogen atom. huji.ac.il Although the natural abundance of the ¹⁵N isotope is low (0.37%), which makes it less sensitive, it provides direct information about the electronic environment of the nitrogen atom. researchgate.net For 2-(4-Chlorobut-1-yn-1-yl)pyridine, a single ¹⁵N signal would be expected in a chemical shift range characteristic of pyridine-type nitrogens. researchgate.netpsu.edu Heteronuclear correlation techniques are often used to enhance sensitivity. huji.ac.ilnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for 2-(4-Chlorobut-1-yn-1-yl)pyridine

Note: These are predicted values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (J, Hz) |

| Pyridine C2 | - | ~145 | - |

| Pyridine C3 | ~7.5 | ~123 | ³J(H3-H4) ≈ 7-8 |

| Pyridine C4 | ~7.8 | ~136 | ³J(H4-H3) ≈ 7-8, ³J(H4-H5) ≈ 7-8 |

| Pyridine C5 | ~7.3 | ~127 | ³J(H5-H4) ≈ 7-8, ³J(H5-H6) ≈ 5-6 |

| Pyridine C6 | ~8.6 | ~150 | ³J(H6-H5) ≈ 5-6 |

| Alkyne C1' | - | ~85 | - |

| Alkyne C2' | - | ~80 | - |

| Methylene (B1212753) C3' (CH₂) | ~2.9 (triplet) | ~28 | ³J(H3'-H4') ≈ 7 |

| Methylene C4' (CH₂) | ~3.8 (triplet) | ~43 | ³J(H4'-H3') ≈ 7 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing the complete molecular structure by revealing through-bond and through-space correlations. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org For 2-(4-Chlorobut-1-yn-1-yl)pyridine, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6) and between the two methylene groups on the butyl chain (H3'-H4'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.comrsc.org This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~8.6 ppm would correlate to the carbon signal at ~150 ppm, assigning them as H6 and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. rsc.org It is crucial for connecting different parts of the molecule. Key HMBC correlations would include the correlation from the pyridine proton H3 to the alkyne carbons C1' and C2', and from the methylene protons H3' to the alkyne carbons, definitively linking the chlorobutyl chain to the pyridine ring via the alkyne.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. rsc.orgresearchgate.net This is useful for determining conformation and stereochemistry. A key NOESY correlation might be observed between the pyridine proton H3 and the methylene protons at C3', indicating a spatial proximity that depends on the conformation around the C2-C1' bond.

Interactive Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei (Proton → Carbon/Proton) | Structural Information Gained |

| COSY | H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Confirms connectivity within the pyridine ring spin system. |

| COSY | H3' ↔ H4' | Confirms connectivity of the two methylene groups. |

| HSQC | H3 → C3; H4 → C4; etc. | Assigns all protonated carbons. |

| HMBC | H3 → C1', C2', C5 | Connects pyridine ring to the alkyne linker. |

| HMBC | H6 → C2, C4 | Confirms pyridine ring assignments. |

| HMBC | H3' → C1', C2', C4' | Connects the methylene group to the alkyne and the rest of the chain. |

| NOESY | H3 ↔ H3' | Provides information on the preferred conformation around the C2-C1' bond. |

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Phenomena

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational changes (e.g., bond rotation) that occur on the NMR timescale. ox.ac.ukunibas.it By recording NMR spectra at different temperatures, one can slow down or speed up these dynamic processes.

For 2-(4-Chlorobut-1-yn-1-yl)pyridine, the primary conformational flexibility arises from rotation around the C-C single bonds within the 4-chlorobutyl chain. At room temperature, this rotation is typically fast, resulting in time-averaged signals for the methylene protons. ox.ac.uk

By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is high enough, the exchange rate may become slow on the NMR timescale, leading to the "freezing out" of individual conformers (rotamers). lifesciencesite.com This would manifest in the NMR spectrum as a broadening of the methylene signals, followed by their decoalescence into multiple distinct signals, each representing a unique proton in a specific, stable conformer. unibas.itlifesciencesite.com From the coalescence temperature and the frequency difference between the signals, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic data about the molecule's flexibility. lifesciencesite.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org Absorption of IR radiation or inelastic scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). uwimona.edu.jm This allows for the identification of functional groups present in the molecule.

For 2-(4-Chlorobut-1-yn-1-yl)pyridine, the spectra would be characterized by several key vibrational modes:

C≡C Stretch: The carbon-carbon triple bond of the alkyne group gives rise to a characteristic stretch. This is often weak in the IR spectrum due to a small change in dipole moment but produces a strong signal in the Raman spectrum, typically in the range of 2100-2260 cm⁻¹.

Aromatic Ring Vibrations: The pyridine ring exhibits a series of C=C and C=N stretching vibrations, typically appearing in the 1400-1610 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene (CH₂) groups of the butyl chain will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond stretch is found in the fingerprint region, typically between 600-800 cm⁻¹, and can help confirm the presence of the chloroalkane functionality.

Bending Vibrations: Numerous C-H bending vibrations for both the aromatic and aliphatic portions of the molecule occur in the fingerprint region (< 1500 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric C≡C stretch, which may be weak or absent in the IR spectrum. mdpi.comnih.gov

Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1610 | Strong | Medium-Strong |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak / Absent | Strong |

| Alkyl Chain | Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.chubbcluj.ro This technique is particularly sensitive to conjugated systems.

The primary chromophore in 2-(4-Chlorobut-1-yn-1-yl)pyridine is the 2-pyridylalkyne system. The conjugation between the π-system of the pyridine ring and the π-system of the carbon-carbon triple bond influences the electronic transitions. elte.hu

Two main types of transitions are expected:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The conjugation in the 2-pyridylalkyne system lowers the energy gap for this transition compared to non-conjugated pyridine, causing a bathochromic (red) shift to a longer wavelength (λₘₐₓ). The spectrum of pyridine itself shows a π → π* transition around 251 nm. researchgate.net The conjugation with the alkyne would be expected to shift this peak to a slightly longer wavelength, likely in the 260-280 nm range.

n → π* Transitions: This is a lower-intensity absorption caused by the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital. uzh.chresearchgate.net This transition is typically observed as a shoulder on the main π → π* peak or as a separate band at a longer wavelength, often above 300 nm for pyridine derivatives.

The solvent can influence the position and intensity of these absorption bands.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid state. acs.orgacs.org The method involves directing X-rays at a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a detailed model of the electron density, and thus the molecular structure, can be calculated. acs.org This provides precise information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation and how it packs within the crystal lattice. acs.org

While the specific crystal structure of 2-(4-Chlorobut-1-yn-1-yl)pyridine is not publicly documented, analysis of related functionalized pyridine compounds provides insight into the expected structural features. For instance, studies on various pyridine-containing complexes and organic molecules have successfully elucidated their solid-state structures, confirming coordination geometries and the influence of non-covalent interactions on the crystal lattice. acs.orgrsc.orgnih.gov In a study of 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction revealed an orthorhombic crystal system and highlighted the role of π–π stacking and other weak interactions in stabilizing the crystal structure. bohrium.com Similarly, crystallographic analysis of densely functionalized macrocyclic sesquiterpene pyridine alkaloids has been instrumental in their structural assignment. acs.orgnih.gov

The data obtained from such analyses are typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions, as shown in the representative table below for analogous compounds.

Interactive Data Table: Representative Crystallographic Data for Functionalized Pyridine Derivatives

| Compound/Derivative Class | Crystal System | Space Group | Key Structural Features / Interactions | Reference |

| Fe(III) complex with 4-chloro-pyridyl pyclen | Orthorhombic | Pca2₁ | Distorted octahedral geometry, cis-coordinated chlorine atoms. | rsc.org |

| 2-Methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P2₁2₁2 | Pyridine core with two phenyl rings, stabilized by π–π stacking and H···X contacts. | bohrium.com |

| Pyridine-functionalized pyrazolinofullerene | Monoclinic | P2₁/n | Structure unambiguously determined by single-crystal X-ray diffraction. | rsc.org |

| 2′,6′-Difluoro-2,3′-bipyridine Silver(I) Complex | Monoclinic | P2₁/c | Highly distorted trigonal–planar geometry, C—H⋯O hydrogen bonds, halogen⋯π and π–π stacking. | nih.gov |

| Terpyridine Derivatives | Monoclinic/Triclinic | P2₁/n or Pī | Centrosymmetric space groups, weak H-bonds contributing to stability. | conicet.gov.ar |

This information is fundamental for conformational analysis, understanding structure-activity relationships, and for computational modeling studies.

Development of Advanced Chromatographic Techniques (e.g., Chiral HPLC, Preparative SFC) for Separation and Purity Assessment

The purification and assessment of purity of compounds like 2-(4-Chlorobut-1-yn-1-yl)pyridine and its derivatives rely heavily on advanced chromatographic techniques. acs.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful tools for both analytical-scale separation and preparative-scale purification. chromatographyonline.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Since the introduction of a substituent at the butynyl chain of 2-(4-Chlorobut-1-yn-1-yl)pyridine could create a chiral center, enantioselective separation becomes critical. Chiral HPLC is the benchmark method for separating enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a vast range of chiral compounds, including derivatives of pyridine. nih.govmdpi.com

The separation of chiral alkynes can sometimes be challenging due to the linear and relatively non-polar nature of the alkyne group, which may not interact strongly with the CSP. mdpi.com In such cases, pre-column derivatization can be employed. For example, alkynes can be complexed with dicobalt octacarbonyl to form stable, bulky complexes that are more readily resolved on a chiral column. mdpi.com The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution. nih.govmdpi.com

Preparative Supercritical Fluid Chromatography (SFC)

For efficient purification, particularly on a larger scale, preparative SFC has emerged as a preferred "green" alternative to traditional preparative HPLC. chromatographyonline.comamericanpharmaceuticalreview.com SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727). researchgate.net The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com A significant advantage of preparative SFC is the ease of product recovery; the CO₂ vaporizes upon depressurization, leaving the purified compound in a small volume of the organic modifier, which drastically reduces solvent evaporation time. americanpharmaceuticalreview.com

SFC is particularly well-suited for the purification of compounds containing pyridine rings. Specialized columns, such as those with a 2-ethylpyridine (B127773) stationary phase, have been developed and show excellent selectivity for such molecules. americanpharmaceuticalreview.comchromatographyonline.com The technique is versatile and can be used to purify compounds with a wide range of polarities. americanpharmaceuticalreview.com For instance, even highly polar compounds can be purified efficiently by adding a small amount of water to the methanol modifier. americanpharmaceuticalreview.com

The development of a purification method for 2-(4-Chlorobut-1-yn-1-yl)pyridine would involve an initial analytical-scale screening of different achiral columns (e.g., silica, cyano, 2-ethylpyridine) and modifiers to find conditions that provide the best separation from any impurities or by-products. These conditions are then scaled up for preparative purification.

Interactive Data Table: Representative Chromatographic Conditions for Pyridine and Alkyne Derivatives

| Technique | Compound Class | Column (Stationary Phase) | Mobile Phase / Conditions | Purpose | Reference |

| Preparative SFC | Pharmaceutical compound with impurities | 2-Ethylpyridine (2-EP) | Isocratic 30% Methanol (with 0.2% NH₄OH) in CO₂ | Purification of 3g crude sample to >99% purity. | americanpharmaceuticalreview.com |

| Chiral HPLC | Chiral Alkynes | CHIRALPAK-IB | 2-PrOH/n-hexane (0.4:99.6) | Resolution of alkyne enantiomers after complexation with Co₂(CO)₈. | mdpi.com |

| Chiral HPLC | Ketamine Derivatives | Lux® i-Cellulose-5 | Various normal phase eluents | Enantioseparation. | mdpi.com |

| Preparative SFC | Primary Hindered Amines | Sepax-HP-CN | 20% [(95% MeOH/5% Water) with 0.2% NH₄OH]/CO₂ | Purification from 35% to >99% purity. | researchgate.net |

| HPLC | Dihydropyridine Derivatives | Polysaccharide-based CSPs | Normal-phase, polar organic, and reversed-phase eluents | Study of enantiomer separation and elution order. | nih.gov |

These advanced chromatographic methods are indispensable for ensuring the high purity of 2-(4-Chlorobut-1-yn-1-yl)pyridine and its derivatives, which is a prerequisite for reliable biological testing and further chemical synthesis.

Intermolecular Interactions and Supramolecular Chemistry Involving 2 4 Chlorobut 1 Yn 1 Yl Pyridine

Hydrogen Bonding Networks and Architectures

While 2-(4-Chlorobut-1-yn-1-yl)pyridine itself does not possess a classic hydrogen bond donor (like O-H or N-H), the nitrogen atom of its pyridine (B92270) ring is a strong hydrogen bond acceptor. This allows it to form robust hydrogen bonds with donor molecules, such as water, alcohols, or other protic species. In the solid state, these interactions can lead to the formation of well-defined, one-, two-, or three-dimensional networks. researchgate.net

For instance, in the presence of water, it is conceivable that the pyridine nitrogen would participate in O-H···N hydrogen bonds. researchgate.net In more complex systems, such as co-crystals with carboxylic acids or phenols, strong O-H···N synthons would likely dominate the crystal packing. The formation of cyclic hydrogen-bonded motifs, such as the R²₂(8) ring, is a common feature in systems involving pyridine or pyrimidine (B1678525) rings interacting with complementary donors. nih.gov The specific architecture of these networks would be influenced by the stoichiometry and geometry of the co-formers.

Halogen Bonding Interactions and Their Directionality